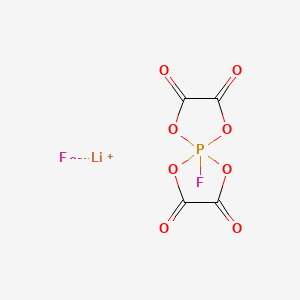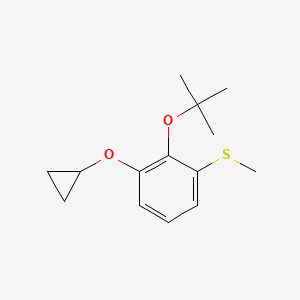
(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . This compound features a tert-butoxy group, a cyclopropoxy group, and a methylsulfane group attached to a phenyl ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, enhancing the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the presence of catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups and properties.
Mechanism of Action
The mechanism of action of (2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in organic synthesis, the compound may act as a nucleophile or electrophile, participating in various chemical reactions to form new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
(3-Tert-butoxy-2-cyclopropoxyphenyl)(methyl)sulfane: This compound has a similar structure but with different positioning of the tert-butoxy and cyclopropoxy groups.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a tert-butoxycarbonyl group and is used in similar synthetic applications.
Uniqueness
(2-Tert-butoxy-3-cyclopropoxyphenyl)(methyl)sulfane is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H20O2S |
|---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-3-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-14(2,3)16-13-11(15-10-8-9-10)6-5-7-12(13)17-4/h5-7,10H,8-9H2,1-4H3 |
InChI Key |
LDXLJJJTENFHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=C1SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide](/img/structure/B14807993.png)
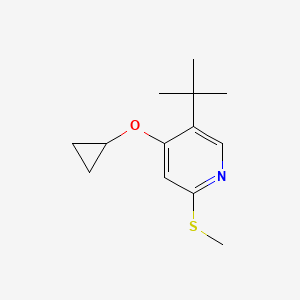
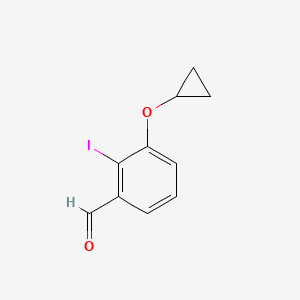
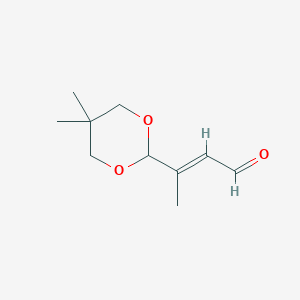
![2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14808018.png)
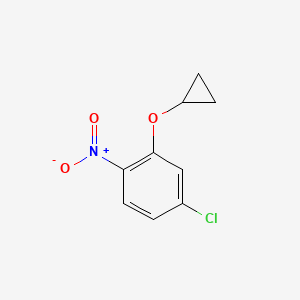
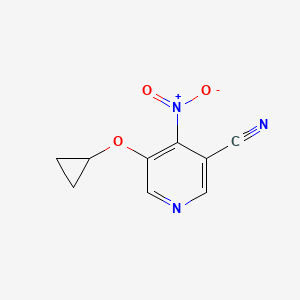

![3-bromo-4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14808041.png)


